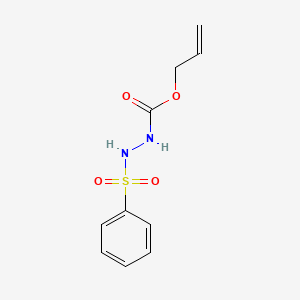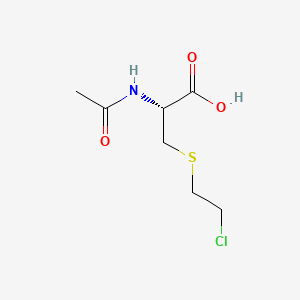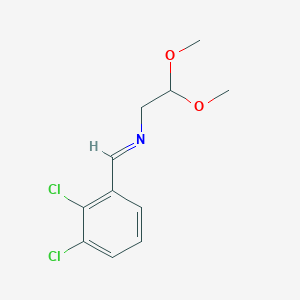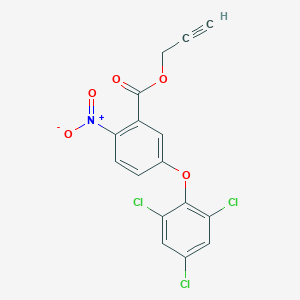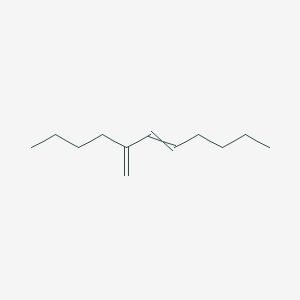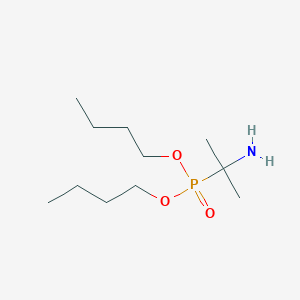
Dibutyl (2-aminopropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (2-aminopropan-2-yl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates These compounds are characterized by the presence of a phosphonate group bonded to an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl (2-aminopropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibutyl phosphite with 2-aminopropan-2-ol under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out under microwave irradiation to achieve high yields in a short time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (2-aminopropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates .
Applications De Recherche Scientifique
Dibutyl (2-aminopropan-2-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: This compound derivatives are explored for their antiviral and antitumor activities.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dibutyl (2-aminopropan-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis . Additionally, it can modulate metabolic pathways by acting as a bioisostere of naturally occurring amino acids and phosphates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-aminopropan-2-yl)phosphonate
- Dibutyl (2-hydroxypropan-2-yl)phosphonate
- Diethyl (2-hydroxypropan-2-yl)phosphonate
Uniqueness
Dibutyl (2-aminopropan-2-yl)phosphonate is unique due to its specific structural features, such as the presence of both amino and phosphonate groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and selectivity in various reactions .
Propriétés
Numéro CAS |
59274-21-4 |
|---|---|
Formule moléculaire |
C11H26NO3P |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
2-dibutoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C11H26NO3P/c1-5-7-9-14-16(13,11(3,4)12)15-10-8-6-2/h5-10,12H2,1-4H3 |
Clé InChI |
WRPWFQCRLVTVQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(C)(C)N)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


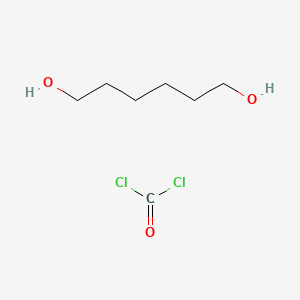
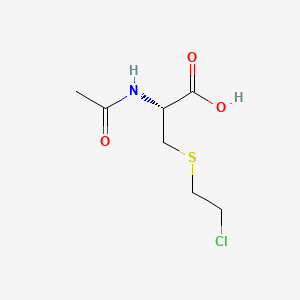
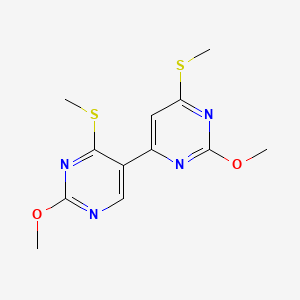
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
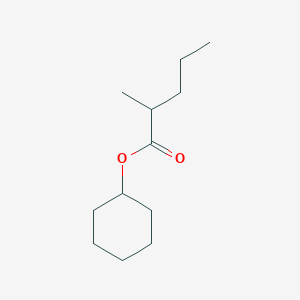
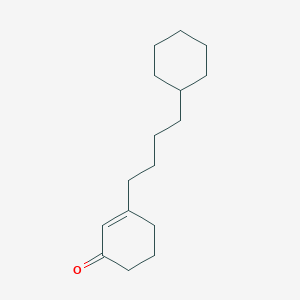

![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
